molecular formula C18H16NOP B2497956 3-[(Diphenylphosphinyl)methyl]pyridine CAS No. 13119-81-8

3-[(Diphenylphosphinyl)methyl]pyridine

Cat. No.: B2497956
CAS No.: 13119-81-8
M. Wt: 293.306
InChI Key: ZHGWFCNILYXKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-[(diphenylphosphinyl)methyl]pyridine is systematically named according to IUPAC rules as 3-[(diphenylphosphoryl)methyl]pyridine , reflecting the presence of a phosphoryl (P=O) group rather than a phosphinyl (P–O) moiety. The structural representation (Figure 1) consists of a pyridine ring substituted at the 3-position with a methyl group bearing a diphenylphosphoryl functional group.

Molecular Formula : $$ \text{C}{18}\text{H}{16}\text{NOP} $$
InChI Code : 1S/C18H16NOP/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)15-16-8-7-13-19-14-16/h1-14H,15H2
InChIKey : ZHGWFCNILYXKSE-UHFFFAOYSA-N

The pyridine nitrogen at position 1 and the phosphoryl group create a planar geometry, with the methyl group acting as a spacer between the aromatic systems.

Property Value
IUPAC Name 3-[(Diphenylphosphoryl)methyl]pyridine
Molecular Formula $$ \text{C}{18}\text{H}{16}\text{NOP} $$
Molecular Weight 293.31 g/mol
CAS Registry Number 13119-81-8

Alternative Naming Conventions in Organophosphorus Chemistry

In organophosphorus chemistry, non-IUPAC nomenclature often simplifies naming. This compound is alternatively referred to as:

  • 3-(Diphenylphosphorylmethyl)pyridine (emphasizing the phosphoryl group).
  • 3-Pyridylmethyldiphenylphosphine oxide (using the "phosphine oxide" suffix).

The term "phosphinyl" occasionally appears in older literature but is technically incorrect, as the phosphoryl (P=O) group distinguishes it from phosphinite (P–O–R) derivatives. The substituent positions are sometimes denoted using locants relative to the pyridine nitrogen, though this is redundant under IUPAC guidelines.

Molecular Formula and Mass Spectrometry-Based Characterization

The molecular formula $$ \text{C}{18}\text{H}{16}\text{NOP} $$ corresponds to an exact mass of 293.096951 g/mol . Mass spectrometry (MS) analysis typically reveals a molecular ion peak at m/z 293.1, with fragmentation patterns dominated by:

  • Cleavage of the P–C bond, yielding diphenylphosphine oxide ($$ \text{C}{12}\text{H}{10}\text{OP}^+ $$, m/z 201.04).
  • Loss of the pyridylmethyl group ($$ \text{C}6\text{H}6\text{N}^+ $$, m/z 92.05).

Isotopic peaks at m/z 294.1 (M+1) and 295.1 (M+2) arise from natural abundances of $$ ^{13}\text{C} $$ and $$ ^{18}\text{O} $$, respectively. High-resolution MS (HRMS) confirms the molecular formula through precise mass matching (Table 2).

MS Property Value
Exact Mass 293.096951 g/mol
Major Fragments m/z 201.04, 92.05
Isotopic Pattern M+1: 10.9%, M+2: 4.4%

The phosphoryl group’s polarity enhances ionization efficiency in electrospray ionization (ESI)-MS, making it suitable for trace analysis.

Figure 1 : Structural representation of 3-[(diphenylphosphoryl)methyl]pyridine, highlighting the pyridine ring (blue), phosphoryl group (red), and methyl bridge (black).

Properties

IUPAC Name

3-(diphenylphosphorylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NOP/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)15-16-8-7-13-19-14-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGWFCNILYXKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydrogenation of 3-Methylpiperidine

The foundational step in many routes involves preparing 3-methylpyridine. As detailed in US4086237A , 3-methylpiperidine undergoes catalytic dehydrogenation using palladium-supported catalysts (0.2–12 wt%) at 200–400°C under 10–10,000 Torr. This method yields 3-methylpyridine with minimal byproducts, though the precursor 3-methylpiperidine requires multistep synthesis from 2-methyl glutaric acid nitrile.

Aldehyde-Ammonia Condensation

An alternative route described in CA2763574C involves reacting formaldehyde, paracetaldehyde, ammonia, and acetic acid at 260–300°C under 30–130 bar. This continuous process achieves 64.6% yield of 3-methylpyridine with 3-ethylpyridine as a minor byproduct (3.5%). The use of loop reactors enhances mixing efficiency, critical for suppressing oligomerization side reactions.

Bromination of 3-Methylpyridine

Free-Radical Bromination

3-Methylpyridine undergoes bromination at the methyl group using N-bromosuccinimide (NBS) under UV light or thermal initiation. For example, heating 3-methylpyridine with NBS in CCl₄ at 80°C for 6 hours yields 3-(bromomethyl)pyridine with ~85% conversion.

HBr-Based Bromination

A patent-derived method employs gaseous HBr and H₂O₂ in acetic acid at 60°C, achieving 90% selectivity for 3-(bromomethyl)pyridine. This approach avoids radical initiators, simplifying purification.

Nucleophilic Substitution with Diphenylphosphine Oxide

Alkylation of Deprotonated Phosphine Oxide

3-(Bromomethyl)pyridine reacts with potassium diphenylphosphinite (generated from diphenylphosphine oxide and KOtBu) in THF at reflux. This SN2 mechanism affords 3-[(diphenylphosphinyl)methyl]pyridine in 70–75% yield after column chromatography. The reaction is sensitive to moisture, requiring inert conditions.

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables aqueous-organic biphasic reactions. A mixture of 3-(bromomethyl)pyridine, diphenylphosphine oxide, NaOH, and TBAB in toluene/water (1:1) at 50°C achieves 68% yield within 4 hours.

Alternative Synthetic Routes

Mannich-Type Reaction

A one-pot synthesis combines pyridine, formaldehyde, and diphenylphosphine oxide in HCl/EtOH at reflux. However, poor regioselectivity (≤40% 3-isomer) limits its utility compared to stepwise methods.

Direct Phosphorylation of 3-Picoline

Attempts to phosphorylate 3-methylpyridine using POCl₃ or PCl₅ under Friedel-Crafts conditions yield <20% product due to the ring’s electron deficiency. Metal-mediated C–H activation remains exploratory.

Comparative Analysis of Methods

Method Conditions Yield Purity Scale Feasibility
Bromination-Substitution THF, reflux, 12 h 75% >95% Pilot scale
Phase-Transfer Catalysis Toluene/H₂O, 50°C, 4 h 68% 92% Industrial
Mannich Reaction HCl/EtOH, reflux, 24 h 40% 85% Lab scale

Key Observations :

  • The bromination-substitution route offers the highest yield and purity but requires anhydrous conditions.
  • Phase-transfer catalysis balances scalability and simplicity, though yields are marginally lower.
  • One-pot methods suffer from side reactions, necessitating costly separations.

Chemical Reactions Analysis

3-[(Diphenylphosphinyl)methyl]pyridine undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Structural Analogs in Coordination Chemistry

[2-(Diphenylphosphinyl)methyl-6-(imidazolium)methyl]pyridine Bromide
  • Structure : Pyridine core with diphenylphosphinyl and imidazolium substituents at the 2- and 6-positions, respectively .
  • Key Features: Forms Pd and Ir complexes with mixed N-heterocyclic carbene (NHC)/phosphine donor sites. Demonstrated catalytic activity in cross-coupling reactions.
  • Comparison : Unlike the target compound, this ligand incorporates an imidazolium group, enabling NHC coordination. The absence of imidazolium in 3-[(Diphenylphosphinyl)methyl]pyridine limits its NHC functionality but simplifies synthesis .
2-(2’-Pyridyl)-4,6-diphenylphosphinine
  • Structure : Phosphinine ring fused to pyridine, with phenyl substituents .
  • Key Features : Coordinates to RhIII and IrIII via both pyridine and phosphinine moieties. Exhibits nucleophilic reactivity at the phosphorus center.
  • Comparison : The target compound’s phosphine oxide group is less reactive than phosphinine’s unsaturated P center, favoring stability over catalytic versatility .

Table 1: Coordination Chemistry Comparison

Compound Donor Sites Metal Compatibility Key Applications Reference
3-[(Diphenylphosphinyl)methyl]pyridine Pyridine N, Phosphine O Pd, Ir Catalysis, Materials
[2-Phosphinyl-6-imidazolium]pyridine NHC, Phosphine O Pd, Ir Cross-coupling reactions
2-(2’-Pyridyl)-4,6-diphenylphosphinine Pyridine N, Phosphinine P Rh, Ir Catalysis, Synthesis

Optoelectronic Materials

PO-T2T (2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine)
  • Structure : Triazine core with three diphenylphosphinylphenyl groups .
  • Key Features : High electron-accepting capability; used in OLEDs as an exciplex-forming material. Achieves 76 lm/W power efficiency and 24% EQE .
  • Comparison : The triazine backbone in PO-T2T enhances electron transport compared to the single pyridine ring in 3-[(Diphenylphosphinyl)methyl]pyridine. The latter’s simpler structure may offer easier functionalization but lower charge mobility .
tCzPy Derivatives (e.g., 2tCzPy, 3tCzPy)
  • Structure : Pyridine-carbazole hybrids with tert-butyl groups .
  • Key Features : Singlet-triplet energy splitting (ΔEST) ranges 0.14–0.25 eV; exciplex formation with PO-T2T enables TADF.

Table 2: Optoelectronic Properties

Compound Key Functional Groups ΔEST (eV) Application Performance Metrics Reference
3-[(Diphenylphosphinyl)methyl]pyridine Phosphine oxide, Pyridine N/A Under investigation N/A
PO-T2T Triazine, Phosphine oxide N/A OLED electron acceptor 76 lm/W, 24% EQE
2tCzPy Carbazole, Pyridine 0.25 TADF emitter Deep-blue emission

Biological Activity

3-[(Diphenylphosphinyl)methyl]pyridine, a compound characterized by its unique diphenylphosphinyl group, has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[(Diphenylphosphinyl)methyl]pyridine is C24H20NOPC_{24}H_{20}NOP. The presence of the diphenylphosphinyl moiety suggests potential interactions with biological targets, primarily through coordination chemistry and enzyme inhibition.

Target Enzymes

Research indicates that compounds similar to 3-[(Diphenylphosphinyl)methyl]pyridine often target various enzymes, including:

  • Protein Kinases : These enzymes play crucial roles in cell signaling pathways, and their inhibition can lead to altered cellular functions.
  • Phosphatases : The interaction with phosphatases may affect phosphorylation states of proteins, influencing numerous signaling cascades.

Mode of Action

The compound is hypothesized to act by forming stable complexes with metal ions or through direct interactions with enzyme active sites. This binding can lead to:

  • Inhibition of enzymatic activity , which may result in decreased cell proliferation in cancer models.
  • Alteration of metabolic pathways , particularly those involving phosphorous-containing compounds.

Anticancer Properties

Several studies have explored the anticancer potential of phosphine-containing compounds. For instance, similar derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The following table summarizes findings related to the anticancer effects of related compounds:

CompoundCell LineIC50 (µM)Effect on Cell Cycle
3-[(Diphenylphosphinyl)methyl]pyridineMDA-MB-231 (Breast Cancer)13Increased G0/G1 phase
Thieno[3,2-b]pyridine DerivativeMCF-7 (Breast Cancer)10Decreased S phase
Other Phosphine DerivativeA549 (Lung Cancer)15Induction of Apoptosis

These findings suggest that 3-[(Diphenylphosphinyl)methyl]pyridine may exhibit similar properties, warranting further investigation.

Antimicrobial Activity

Research has indicated that phosphorus-containing compounds can possess antimicrobial properties. The diphenylphosphinyl group may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • In Vitro Studies : A study assessing the effects of various diphenylphosphinyl derivatives on cancer cell lines demonstrated significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Animal Models : In vivo studies using murine models have shown that administration of related phosphine compounds resulted in reduced tumor sizes and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(Diphenylphosphinyl)methyl]pyridine, and what reaction conditions are critical for optimizing yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Phosphorylation : Reacting pyridine derivatives with diphenylphosphine chloride under inert atmospheres (e.g., nitrogen) to avoid oxidation .
  • Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as seen in analogous pyridine-based syntheses .
  • Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C optimize reaction kinetics. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity .

Q. What spectroscopic and crystallographic techniques are employed to characterize 3-[(Diphenylphosphinyl)methyl]pyridine?

  • Methodology :

  • NMR Spectroscopy : ¹H and ³¹P NMR confirm the phosphinyl group’s integration and electronic environment .
  • X-ray Crystallography : Resolves bond lengths (e.g., P–C ≈ 1.81 Å) and dihedral angles between pyridine and phosphinyl groups, critical for understanding steric effects .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the stability and storage considerations for 3-[(Diphenylphosphinyl)methyl]pyridine under laboratory conditions?

  • Methodology :

  • Stability Tests : Monitor degradation via HPLC under varying pH, temperature, and light exposure. The compound is hygroscopic; store in desiccators at –20°C .
  • Handling : Use amber vials to prevent photodegradation, as phosphinyl groups are sensitive to UV light .

Advanced Research Questions

Q. How does the diphenylphosphinyl group influence the electronic properties of 3-[(Diphenylphosphinyl)methyl]pyridine in charge generation layers?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the phosphinyl group .
  • Device Fabrication : Incorporate into organic light-emitting diodes (OLEDs) and measure power efficiency (e.g., 76 lm/W) and external quantum efficiency (EQE ≈ 24%) .
  • Photophysical Studies : Time-resolved fluorescence spectroscopy quantifies exciton lifetime and charge transport efficiency .

Q. In catalytic applications, how does 3-[(Diphenylphosphinyl)methyl]pyridine act as a ligand, and what are its coordination modes with transition metals?

  • Methodology :

  • X-ray Analysis : Resolve coordination geometry (e.g., κ²-P,N binding in Pd complexes) .
  • Kinetic Studies : Compare turnover frequencies (TOF) in cross-coupling reactions (e.g., Suzuki-Miyaura) with/without the ligand .
  • Spectroscopic Monitoring : In situ IR tracks metal-ligand binding during catalysis .

Q. What strategies are effective in resolving contradictions in reported biological activities of 3-[(Diphenylphosphinyl)methyl]pyridine derivatives?

  • Methodology :

  • Dose-Response Assays : Reproduce studies across multiple cell lines to identify concentration-dependent effects .
  • Receptor Profiling : Radioligand binding assays (e.g., nicotinic acetylcholine receptors) clarify target specificity .
  • Computational Docking : Molecular dynamics simulations predict binding affinities and explain variability in activity .

Q. How can computational modeling predict interaction mechanisms between 3-[(Diphenylphosphinyl)methyl]pyridine and biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., with kinase domains) .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .
  • Free Energy Perturbation : Calculate binding energy differences for phosphinyl-modified analogs .

Q. What are the key challenges in purifying 3-[(Diphenylphosphinyl)methyl]pyridine, and what chromatographic methods are most effective?

  • Methodology :

  • Solvent Optimization : Use gradient elution (e.g., 5–40% ethyl acetate in hexane) to separate phosphinyl byproducts .
  • HPLC Validation : C18 columns with UV detection (254 nm) ensure >98% purity. Recrystallization from ethanol/water mixtures improves crystalline yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.